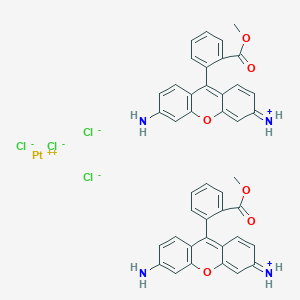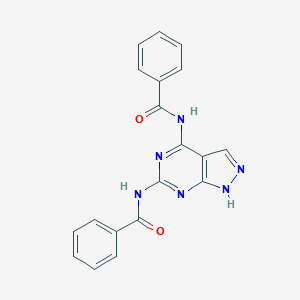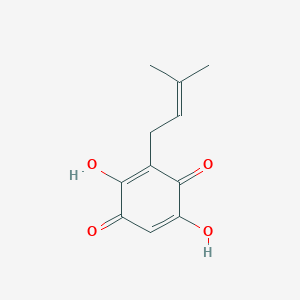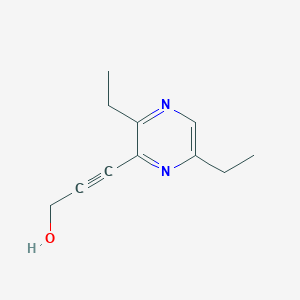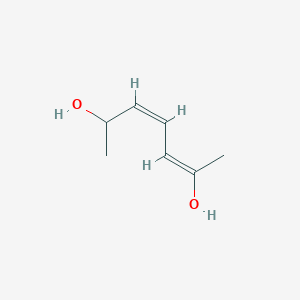
(2E,4Z)-Hepta-2,4-diene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-Hepta-2,4-diene-2,6-diol, also known as HDO, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. HDO has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism Of Action
The exact mechanism of action of (2E,4Z)-Hepta-2,4-diene-2,6-diol is not fully understood, but it is believed to work through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of AMP-activated protein kinase (AMPK). (2E,4Z)-Hepta-2,4-diene-2,6-diol may also work by modulating the expression of various genes involved in inflammation and cancer.
Biochemical And Physiological Effects
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines such as TNF-alpha and IL-6, the activation of AMPK, and the modulation of gene expression involved in inflammation and cancer. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been extensively studied, and its potential therapeutic properties have been well-documented. However, one limitation of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its availability, as it may be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on (2E,4Z)-Hepta-2,4-diene-2,6-diol. One area of interest is the development of (2E,4Z)-Hepta-2,4-diene-2,6-diol-based therapies for inflammatory diseases such as arthritis and asthma. Additionally, research may focus on the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol as a chemopreventive agent for cancer. Further studies may also investigate the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol in the treatment of diabetes and other metabolic disorders.
Synthesis Methods
(2E,4Z)-Hepta-2,4-diene-2,6-diol can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. One common method is the chemical synthesis of (2E,4Z)-Hepta-2,4-diene-2,6-diol from 2,5-dimethyl-2,4-hexadiene-1,6-diol, which involves several steps, including oxidation and dehydration reactions.
Scientific Research Applications
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been studied extensively for its potential therapeutic properties. Research has shown that (2E,4Z)-Hepta-2,4-diene-2,6-diol has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have anti-diabetic effects, with studies suggesting that it may improve glucose metabolism and insulin sensitivity.
properties
CAS RN |
102605-90-3 |
|---|---|
Product Name |
(2E,4Z)-Hepta-2,4-diene-2,6-diol |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2E,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+ |
InChI Key |
RGHYWMFALZHNSF-QVXLNCAUSA-N |
Isomeric SMILES |
CC(/C=C\C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
Canonical SMILES |
CC(C=CC=C(C)O)O |
synonyms |
2,4-Heptadiene-2,6-diol, (E,Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





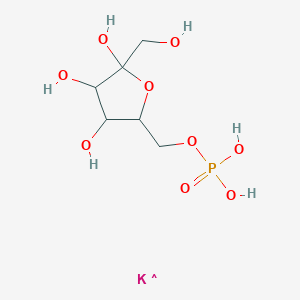


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

